Cas no 2137833-59-9 (1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N-ethyl-α-(methoxymethyl)-α-methyl-)

1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N-ethyl-α-(methoxymethyl)-α-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N-ethyl-α-(methoxymethyl)-α-methyl-
- 2137833-59-9
- [2-(1-tert-butyl-1H-1,2,3-triazol-4-yl)-1-methoxypropan-2-yl](ethyl)amine
- EN300-375235
-
- インチ: 1S/C12H24N4O/c1-7-13-12(5,9-17-6)10-8-16(15-14-10)11(2,3)4/h8,13H,7,9H2,1-6H3
- InChIKey: CHTFZYPRZCRPSM-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)(C)C)C=C(C(COC)(C)NCC)N=N1
計算された属性
- せいみつぶんしりょう: 240.19501140g/mol
- どういたいしつりょう: 240.19501140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 52Ų
じっけんとくせい
- 密度みつど: 1.02±0.1 g/cm3(Predicted)
- ふってん: 324.4±50.0 °C(Predicted)
- 酸性度係数(pKa): 7.04±0.28(Predicted)
1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N-ethyl-α-(methoxymethyl)-α-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-375235-10.0g |
[2-(1-tert-butyl-1H-1,2,3-triazol-4-yl)-1-methoxypropan-2-yl](ethyl)amine |
2137833-59-9 | 95.0% | 10.0g |
$6082.0 | 2025-03-16 | |
Enamine | EN300-375235-0.1g |
[2-(1-tert-butyl-1H-1,2,3-triazol-4-yl)-1-methoxypropan-2-yl](ethyl)amine |
2137833-59-9 | 95.0% | 0.1g |
$1244.0 | 2025-03-16 | |
Enamine | EN300-375235-0.5g |
[2-(1-tert-butyl-1H-1,2,3-triazol-4-yl)-1-methoxypropan-2-yl](ethyl)amine |
2137833-59-9 | 95.0% | 0.5g |
$1357.0 | 2025-03-16 | |
Enamine | EN300-375235-1.0g |
[2-(1-tert-butyl-1H-1,2,3-triazol-4-yl)-1-methoxypropan-2-yl](ethyl)amine |
2137833-59-9 | 95.0% | 1.0g |
$1414.0 | 2025-03-16 | |
Enamine | EN300-375235-0.05g |
[2-(1-tert-butyl-1H-1,2,3-triazol-4-yl)-1-methoxypropan-2-yl](ethyl)amine |
2137833-59-9 | 95.0% | 0.05g |
$1188.0 | 2025-03-16 | |
Enamine | EN300-375235-0.25g |
[2-(1-tert-butyl-1H-1,2,3-triazol-4-yl)-1-methoxypropan-2-yl](ethyl)amine |
2137833-59-9 | 95.0% | 0.25g |
$1300.0 | 2025-03-16 | |
Enamine | EN300-375235-5.0g |
[2-(1-tert-butyl-1H-1,2,3-triazol-4-yl)-1-methoxypropan-2-yl](ethyl)amine |
2137833-59-9 | 95.0% | 5.0g |
$4102.0 | 2025-03-16 | |
Enamine | EN300-375235-2.5g |
[2-(1-tert-butyl-1H-1,2,3-triazol-4-yl)-1-methoxypropan-2-yl](ethyl)amine |
2137833-59-9 | 95.0% | 2.5g |
$2771.0 | 2025-03-16 |
1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N-ethyl-α-(methoxymethyl)-α-methyl- 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N-ethyl-α-(methoxymethyl)-α-methyl-に関する追加情報
Professional Introduction to Compound with CAS No. 2137833-59-9 and Product Name: 1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N-ethyl-α-(methoxymethyl)-α-methyl-
1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N-ethyl-α-(methoxymethyl)-α-methyl (CAS No. 2137833-59-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of a triazole ring, a methylamine side chain, and specific alkyl and alkoxy substituents, contribute to its unique chemical properties and reactivity.
The triazole moiety is a key pharmacophore in many drugs and agrochemicals due to its ability to interact with biological targets in a highly specific manner. In particular, the 1H-1,2,3-triazole scaffold is known for its stability and ability to form hydrogen bonds, making it an excellent candidate for drug design. The compound in question incorporates a dimethylethyl group at the 1-position of the triazole ring, which enhances its lipophilicity and metabolic stability. Additionally, the presence of an N-ethyl group and α-substituents such as α-(methoxymethyl) and α-methyl further modulates its pharmacokinetic profile.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctionalized triazole derivatives in addressing complex diseases. Studies have demonstrated that compounds with similar structural motifs can exhibit potent activity against various biological targets, including enzymes and receptors involved in inflammatory pathways. The specific arrangement of substituents in 1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N-ethyl-α-(methoxymethyl)-α-methyl (CAS No. 2137833-59-9), suggests that it may possess significant therapeutic potential.
In particular, the methylamine side chain and the methoxymethyl group at the α-position are critical for modulating binding affinity and selectivity. These features are often exploited in drug design to improve solubility, reduce toxicity, and enhance target engagement. The dimethylethyl group at the 1-position of the triazole ring also plays a crucial role in stabilizing the molecule against metabolic degradation. This combination of structural elements makes this compound an attractive candidate for further investigation.
Recent research has shown that derivatives of triazole-based compounds are effective in modulating inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By targeting these enzymes, triazole derivatives can help alleviate symptoms associated with chronic inflammatory conditions such as arthritis and inflammatory bowel disease.
The compound's structural similarity to known anti-inflammatory agents suggests that it may exhibit comparable or even superior activity. Furthermore, its ability to interact with biological targets through multiple binding sites could lead to enhanced efficacy with reduced side effects. This makes 1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N-ethyl-α-(methoxymethyl)-α-methyl (CAS No. 2137833-59-9), a promising candidate for further development as a therapeutic agent.
Another area of interest is the potential application of this compound in oncology research. Triazole derivatives have been explored as inhibitors of tyrosine kinases and other enzymes involved in cancer cell proliferation and survival. The unique structural features of this compound may make it effective in disrupting signaling pathways that are critical for tumor growth and metastasis.
Recent studies have identified several triazole-based compounds that exhibit potent antitumor activity by inhibiting key molecular targets such as vascular endothelial growth factor (VEGF) receptors and cyclin-dependent kinases (CDKs). The presence of multiple functional groups in 1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N-ethyl-α-(methoxymethyl)-α-methyl (CAS No. 2137833-59-9), suggests that it may interact with similar targets or even additional ones not yet fully characterized.
The compound's stability under various physiological conditions also makes it an attractive candidate for clinical development. Poor stability can lead to rapid degradation or metabolism, reducing the bioavailability and therapeutic effect of a drug. By incorporating stabilizing groups such as the dimethylethyl moiety at the triazole ring, researchers can enhance the compound's shelf life and ensure consistent activity over time.
In conclusion,1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N-ethyl-α-(methoxymethyl)-α-methyl (CAS No. 2137833-59-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its ability to interact with multiple biological targets makes it a promising candidate for treating various diseases ranging from inflammation to cancer.
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